molecular formula C11H15N3O3 B13552108 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13552108
M. Wt: 237.25 g/mol
InChI Key: GFZOMJCQKGFNTR-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and bioisosteric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid can be achieved through a cycloaddition reaction. One common method involves the Huisgen 1,3-dipolar cycloaddition of azides with alkynes, which is catalyzed by copper(I) salts. This reaction is known for its regioselectivity and efficiency .

Industrial Production Methods

Industrial production of this compound typically involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Disubstituted 1,2,3-triazoles
  • 1,5-Disubstituted 1,2,3-triazoles
  • 1,2,4-Triazoles

Uniqueness

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its cyclopropyl and tetrahydrofuran-2-yl groups contribute to its stability and reactivity, making it a valuable compound in various fields of research .

Biological Activity

5-Cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1455637-57-6) is a compound of interest due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C11H15N3O3, with a molecular weight of approximately 237.25 g/mol. The compound features a triazole ring that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
CAS Number1455637-57-6
Purity≥98%

Antimicrobial Properties

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, triazole derivatives have been reported to possess activity against various bacterial strains and fungi, making them valuable in pharmaceutical applications .

Anticancer Activity

Recent studies suggest that triazole derivatives can induce apoptosis in cancer cells. A related compound, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides, was shown to exhibit selective cytotoxic activity against human leukemic T-cells at nanomolar concentrations . The mechanism involved morphological changes in cells indicative of apoptosis, such as chromatin condensation and DNA fragmentation.

Mechanistic Insights

The biological mechanisms by which triazole derivatives exert their effects often involve interactions with cellular targets leading to disruption of essential cellular processes. For example, compounds similar to this compound have been shown to affect mitochondrial function and induce oxidative stress in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against pathogenic bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. The study emphasized the potential for developing new antimicrobial agents based on triazole structures.

Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation focusing on cytotoxicity, derivatives of triazole were tested against several cancer cell lines. The results demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

5-cyclopropyl-1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c15-11(16)9-10(7-3-4-7)14(13-12-9)6-8-2-1-5-17-8/h7-8H,1-6H2,(H,15,16)

InChI Key

GFZOMJCQKGFNTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=C(N=N2)C(=O)O)C3CC3

Origin of Product

United States

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